Tetradeca-5,7-diynoic acid Tetradeca-5,7-diynoic acid
Brand Name: Vulcanchem
CAS No.: 140654-92-8
VCID: VC21108167
InChI: InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16)
SMILES: CCCCCCC#CC#CCCCC(=O)O
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

Tetradeca-5,7-diynoic acid

CAS No.: 140654-92-8

Cat. No.: VC21108167

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Tetradeca-5,7-diynoic acid - 140654-92-8

Specification

CAS No. 140654-92-8
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name tetradeca-5,7-diynoic acid
Standard InChI InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16)
Standard InChI Key IAGHYQJIJUVATL-UHFFFAOYSA-N
SMILES CCCCCCC#CC#CCCCC(=O)O
Canonical SMILES CCCCCCC#CC#CCCCC(=O)O

Introduction

Key Structural Features:

  • Carbon Chain: A 14-carbon backbone.

  • Triple Bonds: Two acetylenic bonds at positions 5 and 7.

  • Functional Group: A carboxylic acid group at one end.

Synthesis Pathways

Tetradeca-5,7-diynoic acid can be synthesized through multiple chemical routes, often involving the introduction of acetylenic bonds into long-chain hydrocarbons.

Common Synthesis Methods:

  • Alkyne Coupling Reactions:

    • Utilizes palladium or copper catalysts to couple terminal alkynes with halogenated precursors.

    • Example: Sonogashira coupling for introducing triple bonds.

  • Oxidation of Precursor Molecules:

    • Potassium permanganate or osmium tetroxide can oxidize precursors to form diketones or oxygenated derivatives.

  • Reduction Reactions:

    • Hydrogenation of precursor compounds under palladium or platinum catalysis to selectively reduce triple bonds.

Reagents and Conditions:

Reaction TypeCommon Reagents
OxidationPotassium permanganate, OsO₄
ReductionHydrogen gas with Pd/C catalyst
SubstitutionGrignard reagents, organolithium

Reactivity Profile

The diynic structure of tetradeca-5,7-diynoic acid imparts unique reactivity due to the presence of two triple bonds. These bonds allow for various chemical transformations:

Key Reactions:

  • Oxidation:

    • Triple bonds can be oxidized into diketones or other oxygenated derivatives.

  • Hydrogenation:

    • Partial or complete hydrogenation yields saturated or partially saturated fatty acids.

  • Substitution:

    • Acetylenic hydrogens can be replaced with functional groups via nucleophilic addition reactions.

Biological Activity

Tetradeca-5,7-diynoic acid exhibits notable biological activities due to its structural features:

Potential Therapeutic Applications:

  • Anti-inflammatory Properties:

    • The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Antimicrobial Activity:

    • Exhibits inhibitory effects against various microbial strains, suggesting potential as an antimicrobial agent.

  • Immunomodulatory Effects:

    • Structural analogs have demonstrated immunomodulatory properties, indicating possible therapeutic applications in immune-related disorders.

Applications in Research and Industry

Tetradeca-5,7-diynoic acid has diverse applications across multiple fields:

Scientific Research:

  • Used as a building block for synthesizing complex molecules.

  • Studied for its role in modulating biological processes such as redox signaling.

Pharmaceutical Development:

  • Investigated for potential drug development targeting inflammation and infection.

Material Science:

  • Explored as a precursor for specialty polymers due to its unique diynic structure.

Comparison with Similar Compounds

Tetradeca-5,7-diynoic acid stands out among similar compounds due to its specific positioning of triple bonds and unique reactivity profile.

Compound NameStructural CharacteristicsUnique Features
Dodeca-4,6-diynoic acidShorter carbon chainDistinct reactivity due to chain length
Tetradeca-2E,4E-dienoic acidContains double bonds instead of triple bondsDifferent biological activity profile

Future Directions

Further research is needed to fully explore the potential of tetradeca-5,7-diynoic acid in various domains:

  • Pharmacological Studies:

    • Investigating its efficacy and safety in clinical settings.

  • Mechanistic Studies:

    • Elucidating the molecular pathways influenced by this compound.

  • Industrial Applications:

    • Developing novel materials using its diynic structure as a precursor.

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